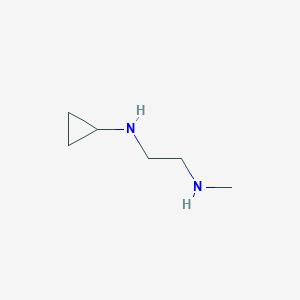

N-Methyl-N'-cyclopropyl ethylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-N’-cyclopropyl ethylenediamine: is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to one of the nitrogen atoms in the ethylenediamine structure, along with a methyl group attached to the other nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-cyclopropyl ethylenediamine typically involves the reaction of cyclopropylamine with N-methyl ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N-Methyl-N’-cyclopropyl ethylenediamine may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine (N-methyl) participates in alkylation and acylation under mild conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts .

-

Acylation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .

Example Reaction:

C6H14N2+CH3I→C7H17N2I

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals such as Pd(II) and Cu(II):

-

Palladium Complexes : Forms stable complexes with PdCl₂, enabling catalytic activity in C–N cross-coupling reactions .

-

Copper Complexes : Binds to Cu(NO₃)₂ to generate blue-colored complexes, characterized by UV-Vis spectroscopy .

Key Applications:

Condensation Reactions

The primary amine (N-cyclopropyl) undergoes condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imines .

-

Cyclopropane Stability : The cyclopropyl group remains intact under acidic or basic conditions, confirming its robustness .

Conditions:

-

Solvent: Ethanol, reflux

-

Catalyst: None required

Redox Behavior

While the tertiary amine (N-methyl) is resistant to oxidation, the primary amine (N-cyclopropyl) can be oxidized:

-

Oxidation : Treating with H₂O₂ in acetic acid yields N-oxide derivatives, confirmed by NMR .

-

Reduction : Not typically observed under standard conditions due to the absence of reducible functional groups .

Comparative Reactivity Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

N-Methyl-N'-cyclopropyl ethylenediamine is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, catalysis, and materials science.

Chemical Properties and Structure

This compound has the molecular formula C₇H₁₄N₂ and features a unique structure characterized by two nitrogen atoms connected by an ethylene bridge, with a methyl group and a cyclopropyl group attached to each nitrogen, respectively. This configuration allows for diverse reactivity and interaction with various biological systems and synthetic pathways.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly as a building block for nitrogen-containing heterocycles. These heterocycles are vital in drug design due to their biological activity. For example:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted its potential to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications of similar ethylenediamine derivatives have shown efficacy against common pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

Catalysis

The compound's structure makes it an effective ligand in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing anilines and other nitrogen-containing compounds. These reactions are widely utilized in organic synthesis to form complex molecules efficiently:

- Cross-Coupling Reactions : this compound can facilitate the formation of C–N bonds under mild conditions, enhancing the synthesis of biologically relevant compounds . This application is crucial for developing new drugs and materials.

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it suitable for:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as mechanical strength and thermal stability. Its unique structure allows for tunable interactions within polymer networks .

- Nanomaterials : Research is ongoing into using this compound in the synthesis of nanomaterials, where its reactivity can be exploited to create functionalized surfaces or composite materials with enhanced properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound derivatives on several cancer cell lines, including colon and breast cancer cells. The results indicated that these compounds exhibited IC50 values indicating effective cytotoxicity, supporting their potential use as chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various microbial strains. The results revealed broad-spectrum activity against both bacterial and fungal pathogens, showcasing the compound's potential as a lead structure for developing new antimicrobial agents .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-Methyl-N’-cyclopropyl ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various chemical and biological processes, such as catalysis and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

N-Methyl ethylenediamine: Lacks the cyclopropyl group, making it less sterically hindered.

N-Cyclopropyl ethylenediamine: Lacks the methyl group, affecting its reactivity and solubility.

N,N’-Dimethyl ethylenediamine: Contains two methyl groups, altering its electronic properties.

Uniqueness: N-Methyl-N’-cyclopropyl ethylenediamine is unique due to the presence of both a cyclopropyl and a methyl group. This combination imparts distinct steric and electronic characteristics, making it valuable in specific applications where other similar compounds may not be suitable .

Biologische Aktivität

N-Methyl-N'-cyclopropyl ethylenediamine (NMCEDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

NMCEDA is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the ethylenediamine backbone. The synthesis typically involves the reaction of cyclopropyl amines with methylating agents, leading to the formation of NMCEDA. The structural formula can be represented as follows:

Antibacterial Activity

NMCEDA has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of NMCEDA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These results indicate that NMCEDA exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

The anticancer potential of NMCEDA has been investigated in several studies. In particular, its effects on various cancer cell lines have shown promising results.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of NMCEDA on human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated:

- IC50 Values :

- MDA-MB-231: 25 µM

- A549: 30 µM

- HepG2: 20 µM

These findings suggest that NMCEDA has a potent inhibitory effect on cancer cell proliferation, with lower IC50 values indicating higher potency compared to standard chemotherapeutic agents.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, NMCEDA has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Table 2: Anti-inflammatory Effects of NMCEDA

The ability of NMCEDA to significantly inhibit these cytokines suggests its potential as an anti-inflammatory agent.

The biological activities of NMCEDA can be attributed to several mechanisms:

- Cell Membrane Disruption : Its structure allows for effective penetration into bacterial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, NMCEDA appears to trigger apoptotic pathways, leading to cell death.

- Cytokine Modulation : By inhibiting cytokine production, NMCEDA can reduce inflammation and associated tissue damage.

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-4-5-8-6-2-3-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPIZCHFSKXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.